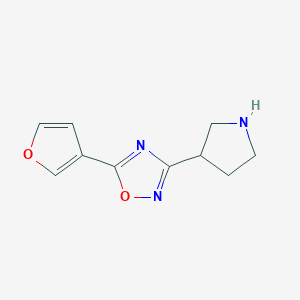

5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Description

Propriétés

IUPAC Name |

5-(furan-3-yl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-11-5-7(1)9-12-10(15-13-9)8-2-4-14-6-8/h2,4,6-7,11H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUVIVURBQIURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NOC(=N2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be characterized by its unique structural features that contribute to its biological activity. The oxadiazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 218.21 g/mol |

| LogP | 2.45 |

| Solubility | Moderate |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines.

-

Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

- Mechanism of Action : Flow cytometry analysis revealed that 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole induces apoptosis through the activation of caspase pathways and upregulation of pro-apoptotic proteins such as p53 .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values were determined against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

These findings suggest that the compound could be developed further as an antibacterial agent .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole on human leukemia cells. The compound was administered at varying concentrations over a period of 48 hours. Results indicated a dose-dependent increase in apoptosis rates:

- Control Group : 10% apoptosis

- Low Dose (10 μM) : 25% apoptosis

- High Dose (25 μM) : 60% apoptosis

This study highlights the potential of this compound as a therapeutic agent in leukemia treatment .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, a series of derivatives including the target compound were screened against clinical isolates of Staphylococcus aureus. The results showed that modifications in the oxadiazole ring significantly enhanced antibacterial activity:

| Compound | MIC (μg/mL) |

|---|---|

| Parent Compound | 50 |

| Modified Derivative | 12.5 |

This indicates the importance of structural optimization in enhancing biological efficacy .

Conclusion and Future Directions

The biological activity of 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole presents significant opportunities for further research and development. Its anticancer and antimicrobial properties suggest potential therapeutic applications in oncology and infectious diseases.

Future research should focus on:

- In vivo studies to confirm efficacy and safety profiles.

- Structural modifications to enhance potency and selectivity.

- Mechanistic studies to elucidate specific pathways involved in its biological activities.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound is noted for its promising pharmacological properties attributed to the oxadiazole ring structure. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit various biological activities, including:

- Antibacterial Properties : Compounds containing the 1,2,4-oxadiazole structure have demonstrated effectiveness against bacterial infections by inhibiting essential enzymes such as DNA gyrase and topoisomerase IV.

- Anticancer Activity : The unique structural features of 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole suggest potential in targeting cancer cells. Preliminary studies indicate interactions with enzymes involved in DNA replication and repair processes.

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, which could be further explored in the context of this specific oxadiazole derivative.

Synthetic Pathways

Several synthetic routes are available to produce 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole. The synthesis typically involves:

- Formation of the Oxadiazole Ring : Utilizing furan and pyrrolidine derivatives as precursors.

- Functionalization : Modifying the furan or pyrrolidine moieties to enhance biological activity or solubility.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of key analogues:

Key Observations:

- Pyrrolidine vs. Aromatic Substitutents : Pyrrolidine at R3 (target compound) may improve solubility compared to aromatic groups (e.g., 4-trifluoromethylphenyl in ), but could reduce binding affinity in certain targets due to steric effects.

- Furan vs.

- Antiviral Activity : Phenylethyl-pyrrolidine derivatives (e.g., 1a) exhibit antiviral activity against SARS-CoV-2, suggesting that the pyrrolidine moiety in the target compound could be leveraged for similar applications .

Physicochemical and Thermal Properties

- Thermal Stability : Energetic oxadiazoles (e.g., LLM-191) decompose below 120°C , whereas pharmaceutical analogues like the target compound are expected to exhibit higher stability (>200°C) due to the absence of nitro groups.

- Solubility : The pyrrolidine group in the target compound likely enhances aqueous solubility compared to fully aromatic derivatives (e.g., 5-(pyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole) .

Méthodes De Préparation

Preparation Methods

Ugi Multicomponent Reaction Followed by Huisgen Cyclization

This method involves a two-step sequence:

Step 1: Ugi Reaction

The Ugi reaction is a four-component condensation involving a secondary amine, an aldehyde or ketone, an isocyanide, and trimethylsilyl azide. For the target compound, pyrrolidine acts as the secondary amine, and a furan-3-carbaldehyde derivative serves as the aldehyde component. The reaction is typically conducted in methanol at room temperature for about 12 hours, yielding a Ugi adduct bearing a tetrazole moiety.Step 2: Huisgen Cyclization

The tetrazole intermediate undergoes cyclization upon treatment with an acyl chloride (e.g., 2,6-dichlorobenzoyl chloride) in pyridine at elevated temperatures (around 120 °C) for 6–8 hours. This step facilitates the formation of the 1,2,4-oxadiazole ring by ring contraction of the tetrazole intermediate.

Optimization of Huisgen Reaction Conditions

A detailed optimization study revealed the following:

| Entry | Equiv. Acyl Chloride | Solvent | Time (h) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | Pyridine | 6 | 100 | 30 |

| 2 | 1.2 | Pyridine | 6 | 100 | 38 |

| 3 | 1.2 | Pyridine | 8 | 110 | 44 |

| 4 | 1.2 | Pyridine | 8 | 120 | 50 |

| 6 | 1.5 | Pyridine | 8 | 120 | 75 |

The best yield (75%) was achieved using 1.5 equivalents of acyl chloride in pyridine at 120 °C for 8 hours. Increasing temperature beyond 120 °C or using mixed solvents reduced yields significantly.

Scope and Functional Group Tolerance

This method tolerates a wide range of aldehydes and secondary amines, including heterocyclic amines like pyrrolidine, morpholine, and piperidine, as well as various aliphatic and aromatic aldehydes. The reaction proceeds efficiently regardless of electronic or steric effects of substituents, yielding 1,2,4-oxadiazole derivatives in moderate to excellent yields (39–80%).

Alternative Synthetic Routes

While the Ugi/Huisgen sequence is the most reported and efficient method, other synthetic strategies for 1,2,4-oxadiazoles include:

- Oxidative Cyclization of N-acylhydrazones : Cyclization of hydrazones under oxidative conditions to form the oxadiazole ring.

- Cyclodehydration of 1,2-diacylhydrazines : Using dehydrating agents to promote ring closure.

- Direct reaction of carboxylic acids or acyl chlorides with acid hydrazides : Followed by cyclization to yield oxadiazoles.

- C–H Activation and Cu-mediated Arylation : Functionalization of preformed oxadiazoles to introduce substituents.

- Electrophilic Substitution on 5-(Trimethylsilyl)-1,2,4-oxadiazoles : To introduce various electrophiles at the 2-position.

However, these methods often require harsher conditions, longer reaction times, or less functional group tolerance compared to the Ugi/Huisgen approach.

Detailed Reaction Scheme for Target Compound

The preparation of 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be summarized as:

-

- Reactants: Pyrrolidine (secondary amine), furan-3-carbaldehyde, trimethylsilyl azide, tert-octyl isocyanide

- Solvent: Methanol

- Conditions: Room temperature, 12 hours

- Product: Ugi adduct with tetrazole moiety

-

- Deprotect tert-octyl group using 4 N HCl/dioxane

- Cyclize tetrazole intermediate with acyl chloride (e.g., 2,6-dichlorobenzoyl chloride) in pyridine

- Conditions: 120 °C, 8 hours

- Product: 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Research Findings and Analysis

- The Ugi/Huisgen protocol is metal-free, operationally simple, and exhibits broad substrate scope.

- The method is scalable to gram quantities without significant loss of yield or purity.

- Functional group tolerance includes aliphatic and aromatic aldehydes, various secondary amines, and different isocyanides.

- The oxadiazole products show potential for medicinal chemistry applications due to their pharmacologically privileged scaffold.

- Yields are generally good to excellent, with optimization of acyl chloride equivalents and reaction temperature being critical for maximizing output.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Key Reaction Type | Ugi Multicomponent Reaction + Huisgen Cyclization |

| Starting Materials | Pyrrolidine, furan-3-carbaldehyde, trimethylsilyl azide, tert-octyl isocyanide, acyl chloride |

| Solvents | Methanol (Ugi), Pyridine (Cyclization) |

| Temperature | Room temperature (Ugi), 120 °C (Cyclization) |

| Reaction Time | 12 h (Ugi), 8 h (Cyclization) |

| Yield Range | 39–80% for various derivatives; up to 75% optimized for cyclization step |

| Functional Group Tolerance | High; includes heterocycles, aliphatic and aromatic groups |

| Scalability | Demonstrated gram-scale synthesis |

Q & A

Basic: What synthetic strategies are effective for preparing 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole?

Answer:

The synthesis typically involves cyclocondensation of amidoximes with carbonyl derivatives. For example:

- Step 1: React a furan-3-carboxylic acid derivative with hydroxylamine to form an amidoxime intermediate.

- Step 2: Cyclize the amidoxime with a pyrrolidine-3-carbonitrile or activated carbonyl derivative under acidic or thermal conditions (e.g., using POCl₃ or DCC as coupling agents) .

- Key Considerations: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield optimization often requires adjusting stoichiometry and temperature .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to verify furan (δ 7.3–7.5 ppm for β-protons) and pyrrolidine (δ 2.5–3.5 ppm for N-linked protons) moieties. Compare with databases like PubChem for reference shifts .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₂N₃O₂: 206.0926).

- Elemental Analysis: Validate C, H, N percentages within ±0.3% of theoretical values .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The oxadiazole core may act as a hydrogen-bond acceptor, while the pyrrolidine group enhances solubility and membrane permeability .

- ADMET Prediction: Tools like SwissADME assess bioavailability (%ABS >50% if LogP <3) and blood-brain barrier penetration (critical for CNS-targeted studies) .

- Validation: Cross-check predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) to resolve discrepancies .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

- Reproducibility Checks: Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). For antimicrobial studies, use CLSI guidelines for MIC determination .

- Orthogonal Validation: Combine enzyme inhibition data with cellular assays (e.g., flow cytometry for apoptosis) to confirm mechanistic consistency .

- Meta-Analysis: Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in DMSO) .

Advanced: What strategies optimize reaction yield in multi-step syntheses?

Answer:

-

Design of Experiments (DoE): Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, increasing DMF polarity improves cyclization efficiency by 15–20% .

-

In Situ Monitoring: Employ FTIR or Raman spectroscopy to detect intermediate formation (e.g., nitrile intermediate at ~2200 cm⁻¹) and adjust conditions dynamically .

-

Workflow Table:

Step Parameter Optimal Range 1 Reaction Temp 80–90°C 2 Catalyst (DCC) 1.2 equiv 3 Purification Silica gel (70–230 mesh)

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage Conditions: Store at –20°C under argon in amber vials to prevent oxidation of the oxadiazole ring.

- Degradation Signs: Monitor via HPLC for new peaks (e.g., hydrolysis to carboxylic acid derivatives at high humidity) .

- Solubility: Use DMSO for stock solutions (stable for 6 months at –20°C). Avoid aqueous buffers unless freshly prepared .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Answer:

- Analog Synthesis: Modify substituents (e.g., replace pyrrolidine with piperidine) and test activity. For example, bulky groups at position 3 reduce enzymatic degradation .

- Pharmacophore Mapping: Identify critical motifs (e.g., oxadiazole’s electron-deficient ring for target binding) using X-ray crystallography or DFT calculations .

- Data Correlation: Plot IC₅₀ values against descriptors (e.g., LogP, polar surface area) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.